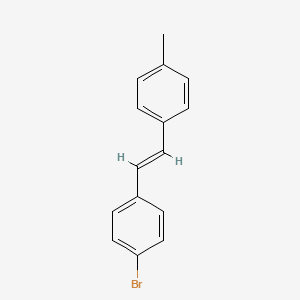

(E)-1-Bromo-4-(4-methylstyryl)benzene

Description

Contextualization of (E)-1-Bromo-4-(4-methylstyryl)benzene within Brominated Styrenic Frameworks

This compound is a specific substituted stilbene (B7821643) that belongs to the broader category of brominated styrenic compounds. This class of molecules is particularly valuable in synthetic chemistry as the bromine atom serves as a versatile functional handle. It acts as a key precursor for a multitude of cross-coupling reactions, allowing for the introduction of diverse molecular fragments at a specific position on the aromatic ring. The presence of the bromo substituent makes these compounds essential building blocks for constructing more complex, conjugated systems.

The synthesis of this compound, like many other E-stilbenes, can be efficiently achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly powerful method, known for producing alkenes with high (E)-stereoselectivity. nrochemistry.comwikipedia.org This reaction typically involves the condensation of a stabilized phosphonate (B1237965) carbanion, generated from a benzylphosphonate, with an aldehyde. For the synthesis of the title compound, this would involve reacting the ylide derived from diethyl (4-methylbenzyl)phosphonate with 4-bromobenzaldehyde (B125591). The HWE reaction is favored for its operational simplicity and the ease of removal of the water-soluble phosphate (B84403) byproducts. wikipedia.orgorganic-chemistry.org

While a comprehensive dataset for this compound is not consolidated in a single source, its properties can be inferred from closely related analogs and specific experimental reports. The 1H NMR spectrum confirms its structure, showing characteristic signals for the vinyl protons and the aromatic protons of the substituted phenyl rings. rsc.org

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | (E)-1-Bromo-4-styrylbenzene (for context) |

|---|---|---|

| Molecular Formula | C15H13Br | C14H11Br chembk.com |

| Molecular Weight | 273.17 g/mol | 259.14 g/mol acrospharmatech.com |

| Appearance | White Solid (typical for stilbenes) | White crystal or powdery solid chembk.com |

| Melting Point | Data not available | 140 °C acrospharmatech.com |

| Boiling Point | Data not available | 139-140 °C (at 12 Torr) acrospharmatech.com |

Note: Data for (E)-1-Bromo-4-styrylbenzene is provided for comparative context due to the limited availability of specific data for the title compound.

Significance of (E)-Stereochemistry in Conjugated Systems

The geometry of the central carbon-carbon double bond in stilbene derivatives has a profound impact on their physical and chemical properties. The "(E)" designation (from the German entgegen, meaning "opposite") signifies that the two phenyl rings are on opposite sides of the double bond, resulting in a trans configuration. This arrangement allows the molecule to adopt a more planar and extended conformation compared to its cis or (Z)-isomer.

This planarity is crucial for maximizing the overlap of p-orbitals across the entire molecule, creating an extended π-conjugated system. Conjugation, the alternation of single and multiple bonds, leads to the delocalization of π-electrons, which has several important consequences:

Thermodynamic Stability : The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance between the bulky phenyl groups. nih.gov This stability often makes the (E)-isomer the major product in synthetic reactions like the Horner-Wadsworth-Emmons olefination. wikipedia.org

Photophysical Properties : The extended conjugation in (E)-stilbenes significantly influences their interaction with light. They typically exhibit strong absorption in the UV region and are often fluorescent. researchgate.net The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are affected by the extent of conjugation, which in turn determines the absorption and emission wavelengths. The distinct geometry of the (E)-isomer leads to unique photophysical behaviors, including photoisomerization to the (Z)-form upon UV irradiation. sanmin.com.tw

Molecular Packing : The linear and planar shape of (E)-stilbenes facilitates efficient packing in the solid state, which often results in higher melting points and different crystalline structures compared to the kinked (Z)-isomers.

Overview of Research Trajectories for Aryl Bromide and Styryl Moieties

The chemical structure of this compound contains two key functional components that dictate its research applications: the aryl bromide group and the styryl moiety. Each part opens up distinct avenues for further chemical modification and application.

Aryl Bromide Moiety: The bromo-substituted phenyl ring is a cornerstone of modern cross-coupling chemistry. Aryl bromides are highly valued substrates for palladium-catalyzed reactions due to their optimal balance of reactivity and stability. sanmin.com.tw They are more reactive than aryl chlorides and more cost-effective than aryl iodides, making them ideal for a wide range of transformations. Research trajectories heavily focus on using this moiety as a synthetic handle to build more complex molecules.

Table 2: Key Cross-Coupling Reactions Utilizing the Aryl Bromide Handle

| Reaction Name | Coupling Partner | Resulting Bond | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C(aryl)-C(aryl/vinyl/alkyl) | Forms biaryl structures; widely used due to mild conditions and commercial availability of reagents. researchgate.net |

| Heck Coupling | Alkene | C(aryl)-C(vinyl) | Extends conjugated systems by adding vinyl groups. |

| Sonogashira Coupling | Terminal Alkyne | C(aryl)-C(alkynyl) | Creates aryl-alkyne structures, important in materials and pharmaceuticals. |

| Buchwald-Hartwig Amination | Amine | C(aryl)-N | Forms arylamines, a common motif in pharmaceuticals and organic materials. |

| Stille Coupling | Organotin Reagent | C(aryl)-C(aryl/vinyl/alkyl) | Versatile C-C bond formation, though toxicity of tin reagents is a concern. |

Styryl Moiety: The styryl group (a vinylbenzene fragment), particularly within a larger conjugated system like a stilbene, is fundamental to the field of materials science. The delocalized π-electron system imparts desirable optical and electronic properties. Research in this area focuses on harnessing these properties for advanced applications.

Organic Electronics : Substituted styryl and stilbene compounds are investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their ability to transport charge and emit light upon excitation is key to these technologies. researchgate.net

Fluorescent Probes and Dyes : The inherent fluorescence of many stilbene derivatives makes them suitable for use as fluorescent whitening agents, laser dyes, and biological labels. The emission properties can be tuned by altering the substituents on the aromatic rings. researchgate.netchembk.com

Molecular Switches : The photoisomerization of the double bond from the (E) to the (Z) configuration upon exposure to light allows stilbene-based molecules to function as light-activated molecular switches, which have potential applications in data storage and smart materials. sanmin.com.tw

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMYIJULQXZVJH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving E 1 Bromo 4 4 Methylstyryl Benzene

Catalytic Cycles in Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comlumenlearning.com (E)-1-Bromo-4-(4-methylstyryl)benzene, as an aryl bromide, is a common coupling partner in these transformations. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comnih.gov

Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The catalytic cycle is typically initiated by the oxidative addition of the aryl bromide, such as this compound, to a low-valent palladium(0) complex. nih.gov This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate, where both the aryl group and the bromide are coordinated to the metal center. nih.govlibretexts.org The rate of oxidative addition is influenced by the nature of the halide, with the reactivity trend generally being I > Br > Cl. mdpi.comnih.gov For aryl bromides, this step is often considered rate-determining in many cross-coupling reactions. nih.gov

Following oxidative addition, the transmetalation step occurs. In this process, an organometallic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium(II) center, displacing the halide. nih.govacs.org This step is crucial for bringing the two organic fragments that will form the new bond onto the same metal center. The efficiency of transmetalation can be influenced by the nature of the organometallic reagent and the presence of bases or other additives. mdpi.com

The final step of the catalytic cycle is reductive elimination , where the two organic ligands on the palladium(II) complex couple to form the desired product, and the palladium catalyst is regenerated in its active Pd(0) state. libretexts.orgyoutube.com For this to occur, the two organic groups typically need to be in a cis orientation to each other on the palladium center. libretexts.org This step is generally facile and irreversible, driving the catalytic cycle forward.

Role of Catalyst Deactivation and Regeneration

The efficiency of palladium-catalyzed cross-coupling reactions can be significantly impacted by catalyst deactivation pathways. nih.gov One common deactivation process is the aggregation of the palladium catalyst to form inactive palladium black. nih.gov The stability and lifetime of the catalyst are often dependent on the supporting ligands and the reaction conditions.

Ligand degradation can also contribute to catalyst deactivation. For instance, phosphine (B1218219) ligands, which are commonly used in these reactions, can undergo oxidation or other transformations that reduce their ability to stabilize the palladium center. nih.gov Furthermore, the formation of off-cycle or unreactive palladium complexes can sequester the catalyst and slow down or halt the reaction. nih.gov

Strategies for catalyst regeneration are often focused on preventing these deactivation pathways. The use of robust ligands, such as N-heterocyclic carbenes (NHCs), can enhance catalyst stability. acs.org Additionally, the careful control of reaction parameters like temperature, solvent, and reactant concentrations can minimize catalyst decomposition. In some cases, specific additives can be used to regenerate the active catalyst from deactivated species.

Stereochemical Elucidation of Olefin Formation Mechanisms

The (E)-configuration of the double bond in this compound is a critical feature that influences its properties and reactivity. The stereochemical outcome of the reactions used to synthesize this compound is therefore of significant interest.

Transition State Analysis in Stereoselective Syntheses

The synthesis of stilbene (B7821643) derivatives often relies on olefination reactions such as the Wittig reaction or the Heck reaction. The stereoselectivity of these reactions is determined by the relative energies of the transition states leading to the E and Z isomers.

In the Wittig reaction , the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone proceeds through a four-membered oxaphosphetane intermediate. organic-chemistry.org The geometry of this intermediate and the subsequent elimination of phosphine oxide determine the stereochemistry of the resulting alkene. For non-stabilized ylides, the reaction is often kinetically controlled, leading to the formation of the Z-alkene. organic-chemistry.org Conversely, stabilized ylides tend to give the thermodynamically more stable E-alkene. organic-chemistry.orgmasterorganicchemistry.com The synthesis of this compound via a Wittig reaction would likely involve a stabilized ylide to favor the desired (E)-isomer.

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, is another powerful tool for stilbene synthesis. lumenlearning.com The stereoselectivity of the Heck reaction is generally high, favoring the formation of the trans (E) product. This is attributed to the syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination. Steric interactions in the transition state of the β-hydride elimination step typically favor the conformation that leads to the E-isomer. libretexts.org

Influence of Electronic and Steric Factors on E/Z Ratios

The E/Z ratio in olefin-forming reactions is a delicate balance of electronic and steric factors. In the context of synthesizing this compound, these factors play a crucial role.

Electronic factors: In reactions like the Heck coupling, the electronic nature of both the aryl halide and the alkene can influence the regioselectivity and, to a lesser extent, the stereoselectivity. researchgate.net Electron-donating or withdrawing groups on the aromatic rings can affect the electron density at the reaction centers, thereby influencing the stability of intermediates and transition states. For instance, in some palladium-catalyzed reactions, electron-rich systems have been shown to react more efficiently. libretexts.org

Steric factors: Steric hindrance is often a dominant factor in determining the E/Z selectivity. In the Wittig reaction, the steric bulk of the substituents on both the ylide and the carbonyl compound can influence the approach of the reactants and the relative stability of the diastereomeric betaine (B1666868) or oxaphosphetane intermediates. masterorganicchemistry.com Similarly, in the Heck reaction, steric repulsion between the aryl group and the substituents on the alkene in the transition state of the migratory insertion and β-hydride elimination steps strongly favors the formation of the less sterically hindered E-isomer. nih.gov

A summary of how these factors influence the stereochemical outcome in relevant reactions is presented in the table below.

| Reaction | Key Intermediate/Transition State | Influence of Electronic Factors | Influence of Steric Factors on E/Z Ratio | Predominant Isomer for this compound Synthesis |

| Wittig Reaction | Oxaphosphetane organic-chemistry.org | Stabilized ylides (with electron-withdrawing groups) favor E-alkenes. organic-chemistry.orgmasterorganicchemistry.com | Bulky substituents on either reactant can increase selectivity for the E-isomer. | E (with a stabilized ylide) |

| Heck Reaction | Syn-addition and syn-β-hydride elimination transition states libretexts.org | Can influence regioselectivity and reaction rate. researchgate.net | Steric repulsion in the transition state strongly favors the E-isomer. nih.gov | E |

Electrophilic and Nucleophilic Reactivity of Aryl Bromides

Aryl bromides, including this compound, exhibit a dual reactivity profile, capable of participating in both electrophilic and nucleophilic reactions.

Nucleophilic Reactivity: The carbon atom bearing the bromine in an aryl bromide is electrophilic and can be subject to nucleophilic attack. However, simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAAr) under standard conditions due to the strength of the carbon-halogen bond. libretexts.org Reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the halogen, which stabilize the intermediate Meisenheimer complex. libretexts.orgpdx.edu In the absence of such activating groups, nucleophilic substitution on aryl bromides can sometimes be achieved under harsh conditions or through alternative mechanisms like the elimination-addition (benzyne) pathway, which requires a very strong base. libretexts.org In the case of this compound, the styryl group is not a strong electron-withdrawing group, so its reactivity in SNAr reactions would be expected to be low.

The primary mode of reactivity for the aryl bromide functionality in this compound in synthetic applications is through its participation as an electrophile in metal-catalyzed cross-coupling reactions, as discussed in section 3.1.

Aromatic Substitution Pathways

Aromatic substitution reactions on this compound can theoretically occur on either of its two phenyl rings. The predominant pathway is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comresearchgate.net The mechanism typically involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the rings. msu.edunih.gov

Ring A (Bromo-substituted): This ring is substituted with a bromine atom and the (E)-(4-methylstyryl) group. Bromine is a deactivating but ortho-, para-directing group due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The styryl group is generally considered to be an activating, ortho-, para-directing group. The combined influence of these groups would direct incoming electrophiles to the positions ortho and para to the styryl group, and ortho to the bromo group.

Ring B (Methyl-substituted): This ring contains a methyl group and the (E)-(4-bromostyryl) group. The methyl group is a classic activating, ortho-, para-directing substituent. The directing influence of the (E)-(4-bromostyryl) group is more complex, but styryl systems generally direct ortho and para. Therefore, electrophilic attack is favored at the positions ortho and para to the methyl group.

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a hydrogen atom, is generally not favored on these rings unless very strong electron-withdrawing groups (which are absent here) are present to stabilize the negative charge in the intermediate. wikipedia.orglibretexts.org

| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Substitution Sites |

| A | -Br | Deactivating, π-donating | ortho, para | C2, C6, C3, C5 |

| -(E)-CH=CH-(p-tolyl) | Activating | ortho, para | C3, C5 | |

| B | -CH₃ | Activating, π-donating | ortho, para | C2', C6', C3', C5' |

| -(E)-CH=CH-(p-bromophenyl) | Activating | ortho, para | C2', C6' |

Note: The table provides a qualitative prediction of substituent effects on electrophilic aromatic substitution.

Nucleophilic Substitution at the Bromine Center

The bromine atom attached to the phenyl ring of this compound can be replaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) reaction. Unlike aliphatic Sₙ2 reactions, a direct backside attack is sterically hindered by the aromatic ring. wikipedia.org Instead, the reaction typically proceeds through an addition-elimination mechanism. libretexts.orglibretexts.org

The mechanism involves two key steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of this reaction is highly dependent on the presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group, as they help to stabilize the negative charge of the Meisenheimer complex. libretexts.orglumenlearning.comphiladelphia.edu.jo In this compound, the para substituent is the (E)-(4-methylstyryl) group. While not a powerful electron-withdrawing group like a nitro group, its extended π-system can offer some delocalization and stabilization to the anionic intermediate, potentially allowing the substitution to occur under specific, often forcing, reaction conditions. The reaction is generally slower compared to aryl halides activated by strong electron-withdrawing groups like nitro groups. chegg.com

| Step | Description | Key Intermediate |

| 1. Addition | A nucleophile attacks the C-Br carbon, forming a tetrahedral carbon. | Meisenheimer Complex (a resonance-stabilized carbanion). libretexts.orglibretexts.org |

| 2. Elimination | The bromide ion is expelled, restoring the aromatic π-system. | Final substituted product. |

Radical Pathways in Styrenic Compound Chemistry

The styrenic double bond in this compound is a primary site for radical reactions. These reactions are initiated by the formation of a radical species, which then interacts with the molecule. libretexts.org

Radical Addition: A common radical pathway is the addition of a radical species across the C=C double bond. nih.gov This process is regioselective. The attacking radical will preferentially add to the carbon atom that is less substituted (the β-carbon of the styryl unit), leading to the formation of a more stable benzylic radical on the α-carbon. libretexts.org This stability arises from the delocalization of the unpaired electron into the adjacent aromatic ring. This benzylic radical can then participate in further reactions, such as abstracting an atom from another molecule to propagate a radical chain reaction. libretexts.org

Radical Polymerization: Substituted styrenes are well-known monomers for radical polymerization. cmu.edu In the presence of a radical initiator (like AIBN or benzoyl peroxide), a radical chain reaction can be initiated. libretexts.org The process involves:

Initiation: The initiator generates a radical species.

Propagation: The radical adds to the double bond of a monomer molecule to form a new, larger radical. This new radical then adds to another monomer, and the process repeats, forming a polymer chain. libretexts.org

Termination: The reaction ceases when two radicals combine.

The electronic nature of the substituents on the styrene (B11656) can influence the rate of polymerization. cmu.edu The presence of both a bromo and a methyl group on the stilbene framework of this compound would affect the reactivity of the monomer and the properties of the resulting polymer. For instance, radical cations of substituted styrenes can be generated and undergo dimerization or further reactions, initiating cationic polymerization. rsc.org

In-depth Analysis of this compound Reveals Limited Specific Data in Functional Material Synthesis

Despite extensive investigation into the role of this compound as a building block in functional materials, a notable scarcity of specific research findings directly utilizing this compound for the synthesis of conjugated polymers and its application in organic electronic devices has been observed. While the broader class of stilbene and vinylbenzene derivatives are recognized for their potential in creating photoactive and electroactive materials, detailed studies focusing explicitly on this compound remain limited in publicly accessible scientific literature.

The intended focus of this article was to provide a comprehensive overview of this specific compound's application in the fabrication of Poly(p-phenylenevinylene) (PPV) derivatives, its integration into conducting polymer architectures, and its role in monomer design. Furthermore, an exploration of its utility in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) was planned. However, the absence of direct research detailing these aspects prevents a thorough and scientifically accurate discussion as outlined.

General synthetic strategies for conjugated polymers often involve cross-coupling reactions such as Heck, Suzuki, and Sonogashira polymerizations, where brominated and vinyl-functionalized monomers are commonly employed. In principle, this compound, possessing both a bromo-substituent and a styryl group, could potentially serve as a key monomer in such polymerization reactions. The methyl group on the styryl moiety could also influence the solubility and morphological properties of the resulting polymer.

For instance, in a hypothetical Heck coupling polymerization, the bromine atom could react with the vinyl group of another monomer unit to form a vinylene linkage, leading to the creation of a poly(phenylenevinylene) derivative. The resulting polymer, poly(4-methylstyryl-p-phenylenevinylene), would be expected to exhibit interesting photophysical properties due to the extended π-conjugation along the polymer backbone.

Similarly, in a Suzuki coupling reaction, the bromo-functionalized end of this compound could be coupled with a boronic acid or ester-functionalized comonomer to yield a variety of conjugated copolymers. The properties of these copolymers could be tuned by the choice of the comonomer, potentially leading to materials with tailored electronic and optical characteristics suitable for applications in OLEDs and OFETs.

The performance of such hypothetical polymers in electronic devices would depend on a range of factors, including their electronic band structure, charge carrier mobility, and solid-state morphology. The methyl substituent might enhance solubility, facilitating solution-based processing, which is advantageous for large-area device fabrication. In OLEDs, the polymer's fluorescence quantum yield and color purity would be critical parameters. For OFETs, the charge carrier mobility and on/off ratio would determine the transistor's performance.

While these possibilities are chemically plausible and align with established principles of polymer chemistry and materials science, the lack of specific experimental data, characterization, and device performance reports for polymers derived directly from this compound means that any detailed discussion would be speculative.

Therefore, this article cannot be generated as per the user's specific instructions due to the insufficient availability of detailed research findings on "this compound" in the specified application areas.

This compound as a Building Block in Functional Materials and Supramolecular Assemblies

The stilbene scaffold, characterized by a 1,2-diphenylethene core, is a privileged structure in materials science due to its rigid, planar, and photoresponsive nature. The specific derivative, this compound, incorporates a bromo group and a methyl group at opposite ends of the conjugated system. This strategic functionalization makes it a versatile building block for a range of advanced materials. The bromo-substituent serves as a reactive handle for various cross-coupling reactions, enabling its integration into more complex architectures, while the methyl group provides a subtle electronic and steric modification. This article explores its application in the construction of fluorescent materials, its role in the formation of liquid crystals, and its hypothetical potential in complex synthesis.

Advanced Spectroscopic and Structural Elucidation of E 1 Bromo 4 4 Methylstyryl Benzene and Its Derivatives

Mass Spectrometry for High-Resolution Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For (E)-1-bromo-4-(4-methylstyryl)benzene (C₁₅H₁₃Br), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). youtube.comdocbrown.info This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pathway upon electron ionization provides further structural information. The fragmentation of stilbene (B7821643) derivatives often involves cleavages at the benzylic positions and within the styryl moiety. For this compound, likely fragmentation pathways could include:

Loss of the bromine atom to form a stable cation.

Cleavage of the methyl group from the tolyl ring.

Fission of the molecule at the double bond or adjacent single bonds.

Loss of the entire bromophenyl or methylphenyl group.

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Expected High-Resolution Mass Spectrometry Data and Key Fragments for this compound

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [C₁₅H₁₃Br]⁺ | 272.0201 | 274.0180 | Molecular Ion (M⁺) |

| [C₁₅H₁₃]⁺ | 193.1017 | - | Loss of Br |

| [C₁₄H₁₀Br]⁺ | 257.9993 | 259.9972 | Loss of CH₃ |

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

For this compound, key vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. stmarys-ca.edu

Aliphatic C-H stretching (methyl group): Expected around 2950-2850 cm⁻¹.

C=C stretching (olefinic): The trans double bond in (E)-stilbene derivatives gives rise to a characteristic band around 1650-1600 cm⁻¹. stmarys-ca.edu

C=C stretching (aromatic): Multiple bands are expected in the 1600-1450 cm⁻¹ region.

C-H bending (out-of-plane): The substitution pattern on the aromatic rings can be inferred from the strong absorptions in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong band is typically observed around 850-800 cm⁻¹.

C-Br stretching: This vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 4: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Olefinic C=C Stretch | 1650 - 1600 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Out-of-plane C-H Bend (para-disubstituted) | 850 - 800 |

To aid in the precise assignment of the observed vibrational bands, computational methods such as Density Functional Theory (DFT) are often employed. researchgate.netresearchgate.netirjet.net By calculating the theoretical vibrational frequencies and intensities, a simulated spectrum can be generated and compared with the experimental IR and Raman spectra. A good correlation between the calculated and experimental spectra provides strong support for the proposed structure and allows for a more detailed and confident assignment of the individual vibrational modes. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the solid-state architecture.

For stilbene derivatives, crystal packing is significantly influenced by weak intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions play a crucial role in the supramolecular assembly and can impact the material's bulk properties, including its fluorescence quantum yield in the solid state. nih.gov

Analysis of Crystal Packing and Hydrogen Bonding Networks

In the crystalline state, molecules of this compound and its derivatives arrange themselves in a highly ordered lattice. The specific arrangement, or crystal packing, is dictated by the drive to maximize stabilizing intermolecular interactions while minimizing repulsive forces.

While classical hydrogen bonds (e.g., O-H···O, N-H···O) are absent in this compound, weaker C-H···π and C-H···Br hydrogen bonds, along with Br···Br halogen bonds and π-π stacking interactions, are expected to be the primary drivers of the crystal packing. For instance, in related methoxy-substituted trans-stilbene derivatives, C-H···O interactions have been identified as significant contributors to the crystal lattice. nih.gov Similarly, in other halogenated aromatic compounds, Br···O and Br···Br contacts have been shown to stabilize the crystal structure.

The analysis of Hirshfeld surfaces provides a quantitative means to dissect these weak intermolecular contacts. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal electron density. By mapping various properties onto this surface, one can visualize and quantify the percentage contribution of different types of intermolecular interactions. For example, in a series of methoxy-trans-stilbene analogs, Hirshfeld surface analysis revealed that C···C contacts, indicative of π-π stacking, and C···O/O···C interactions were the main determinants of the solid-state fluorescence quantum yield. nih.gov

A hypothetical representation of the types of intermolecular contacts and their percentage contributions for a related stilbene derivative is presented in the table below.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| Br···H/H···Br | 15.8 |

| C···C | 5.5 |

| Br···C/C···Br | 2.7 |

| Br···Br | 2.3 |

Conformational Insights in the Crystalline State

The conformation of stilbene derivatives in the solid state is of fundamental interest as it influences their electronic and photophysical properties. The key conformational descriptors are the torsion angles that define the planarity of the molecule. For (E)-stilbenes, the most important torsion angles are those around the C(aryl)-C(vinyl) and C(vinyl)-C(vinyl) bonds.

In an ideal, completely planar conformation, these torsion angles would be 0° or 180°. However, steric hindrance between the ortho-hydrogens of the phenyl rings and the vinyl hydrogens can lead to slight twisting of the phenyl rings out of the plane of the ethylene bridge. The extent of this twisting is quantified by the dihedral angles between the mean planes of the phenyl rings and the vinyl group.

For example, in the crystal structure of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, a related compound, the dihedral angle between the benzene ring and the mean plane of the double bond is a mere 7.31(3)°. This indicates a high degree of planarity, which is characteristic of many trans-stilbene derivatives and allows for efficient π-conjugation across the molecule. In contrast, significant deviation from planarity is observed in some cis-stilbene derivatives due to severe steric hindrance. bath.ac.uk

The table below presents hypothetical crystallographic parameters for a derivative of this compound, illustrating the type of data obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.135 |

| b (Å) | 5.824 |

| c (Å) | 14.929 |

| β (°) | 97.31 |

| Volume (Å3) | 875.6 |

| Z | 4 |

| Torsion Angle (Caryl-Caryl-Cvinyl=Cvinyl) (°) | 5.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy molecular orbitals (typically anti-bonding). The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.

For stilbene derivatives, the most intense absorption bands in the UV-Vis spectrum are typically due to π → π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the extent of conjugation, the nature of the substituents on the phenyl rings, and the solvent environment.

Solvent Effects on Absorption Maxima

The electronic absorption spectra of molecules can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) will be observed.

A systematic study of the UV-Vis absorption spectrum of this compound in a series of solvents with varying polarity would provide valuable information about the nature of its electronic transitions. For many stilbene derivatives, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is observed, indicating a more polar excited state.

The table below presents hypothetical UV-Vis absorption data for this compound in a range of solvents.

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | 315 |

| Toluene | 2.4 | 318 |

| Dichloromethane | 3.1 | 322 |

| Acetone | 5.1 | 325 |

| Acetonitrile | 5.8 | 326 |

| Ethanol | 4.3 | 324 |

Correlation with Frontier Molecular Orbital Analysis

The electronic transitions observed in the UV-Vis spectrum can be rationalized by considering the frontier molecular orbitals (FMOs) of the molecule, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) often provides a good first approximation of the energy of the lowest-lying electronic transition.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to calculate the energies and spatial distributions of the FMOs. For this compound, the HOMO is expected to be a π-bonding orbital delocalized over the entire stilbene backbone, while the LUMO is expected to be a corresponding π*-antibonding orbital.

The primary electronic transition observed in the UV-Vis spectrum would correspond to the promotion of an electron from the HOMO to the LUMO. The calculated energy of this transition can be compared with the experimentally observed λmax. Substituents on the phenyl rings can significantly alter the energies of the FMOs. Electron-donating groups, such as the methyl group in the 4-position, will raise the energy of the HOMO, while electron-withdrawing groups, such as the bromo group, will lower the energy of the LUMO. These substituent effects modulate the HOMO-LUMO gap and, consequently, the absorption wavelength.

A theoretical analysis would also reveal the nature of the electronic transition. For instance, the transition may involve a significant degree of intramolecular charge transfer (ICT), where electron density is shifted from one part of the molecule to another upon excitation. This is often the case in push-pull stilbene systems bearing both electron-donating and electron-withdrawing groups.

The following table presents hypothetical calculated electronic properties for this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 3.87 |

| Calculated λmax (nm) | 320 |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium to large-sized molecules. nih.govresearchgate.net It is used to determine the electronic structure and predict a variety of molecular properties.

Optimization of Molecular Structures and Conformational Isomers

A primary step in any computational analysis is geometry optimization. For (E)-1-Bromo-4-(4-methylstyryl)benzene, this process would involve calculating the lowest energy arrangement of its atoms. The molecule possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl rings to the central ethenic bridge. DFT calculations would identify the most stable conformer by comparing the energies of various rotational isomers (rotamers). The key dihedral angles, bond lengths, and bond angles for the optimized, planar (E)-conformation would be determined, providing a precise three-dimensional structure. For similar but different stilbene (B7821643) derivatives, experimental crystal structure data often shows a non-planar arrangement due to packing forces in the solid state. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Once the molecular geometry is optimized, DFT methods can predict spectroscopic data that can be compared with experimental results for validation. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For instance, calculations on related bromo-aromatic compounds have shown good correlation with experimental spectra, helping to assign specific signals to the correct nuclei. researchgate.net

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. This would help in assigning the peaks in an experimental IR spectrum, such as the characteristic C=C stretching of the styryl group and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum. researchgate.net This calculation would yield the maximum absorption wavelength (λmax), which corresponds to the energy required for the primary π → π* electronic transition, giving the molecule its chromophoric properties.

Below is a hypothetical table representing the kind of data that would be generated from such a DFT study.

| Parameter | Predicted Value (Hypothetical) | Description |

| Optimized Geometry | ||

| C=C Bond Length (Ethenic) | ~1.34 Å | Length of the central double bond. |

| C-Br Bond Length | ~1.91 Å | Length of the carbon-bromine bond. |

| Dihedral Angle (Ar-C=C-Ar) | ~0° | Torsional angle defining the planarity of the stilbene core. |

| Spectroscopy | ||

| ¹H NMR (Methyl Protons) | ~2.4 ppm | Chemical shift for the -CH₃ group protons. |

| ¹³C NMR (C-Br) | ~122 ppm | Chemical shift for the carbon atom bonded to bromine. |

| IR Freq (C=C Stretch) | ~1600 cm⁻¹ | Vibrational frequency for the central alkene double bond. |

| UV-Vis λmax (π → π*) | ~310 nm | Wavelength of maximum absorption for the main electronic transition. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn

HOMO-LUMO Energy Gaps and Their Significance for Reactivity and Optical Properties

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.compku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net

Reactivity: A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the ground state.

Optical Properties: The HOMO-LUMO gap is directly related to the electronic transitions observed in UV-Vis spectroscopy. A smaller gap corresponds to a lower excitation energy and thus a longer wavelength of absorption (a red shift). For this compound, the π-conjugated system spanning the two aromatic rings and the central double bond would be expected to result in a relatively small energy gap.

A hypothetical FMO analysis might yield the following data:

| Orbital | Energy (eV) (Hypothetical) | Significance |

| HOMO | -5.8 eV | Electron-donating capability; involved in oxidation. |

| LUMO | -1.5 eV | Electron-accepting capability; involved in reduction. |

| ΔE Gap | 4.3 eV | Determines kinetic stability and electronic transition energy. |

Charge Distribution and Reactivity Sites

FMO analysis also involves mapping the spatial distribution of the HOMO and LUMO across the molecule. In π-conjugated systems like stilbenes, both the HOMO and LUMO are typically delocalized across the entire stilbene backbone. nih.gov DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. These maps would highlight electron-rich regions (negative potential), such as the π-system of the aromatic rings, and electron-poor regions (positive potential), which are potential sites for nucleophilic attack. The bromine atom, being electronegative, would influence the charge distribution, and its location would be a key site for certain chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions (Hypothetical)

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time. An MD simulation of this compound would provide insights into its dynamic nature.

By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), an MD simulation could track the atomic motions based on classical mechanics. This would reveal:

Conformational Flexibility: How the molecule twists and flexes at a given temperature, particularly the rotation around the single bonds of the styryl moiety.

Solvent Effects: How solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences and stability of the molecule. This is crucial for understanding its behavior in solution, which is the medium for most chemical reactions.

Such simulations would complement the static picture from DFT by providing a dynamic understanding of the molecule's behavior in a realistic environment.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

Traditional synthetic methods for stilbene (B7821643) derivatives, such as the Wittig, Heck, and Suzuki reactions, are effective but often rely on harsh conditions, stoichiometric reagents, and metal catalysts that can be costly and environmentally burdensome. nih.govbohrium.com Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis represent frontiers in green chemistry, utilizing light or electrical energy to drive chemical transformations under mild conditions.

Photocatalysis: Recent advancements have demonstrated the synthesis of (E)-stilbenes through the photocatalytic coupling of alkenyl boronic acids and aryldiazonium salts. researchgate.net These reactions can be performed using inexpensive organic dyes like Eosin Y, visible light as the energy source, and benign solvents such as water-ethanol mixtures. researchgate.net A key avenue for future work is the adaptation of these metal-free, photocatalytic cross-coupling methods for the synthesis of (E)-1-Bromo-4-(4-methylstyryl)benzene. Investigating the scope of photocatalysts and reaction conditions could lead to a highly efficient, low-waste, and scalable production method.

Electrocatalysis: The generation of reactive species, such as aryl radicals, can be achieved through electrochemical methods. researchgate.net Research could explore the electro-oxidative or electro-reductive coupling of precursors like 4-bromostyrene (B1200502) and 4-methylbenzyl halides or related derivatives. This approach could minimize the use of chemical oxidants and reductants, offering a cleaner and more controlled synthetic process.

Table 1: Comparison of Synthetic Approaches for Stilbene Derivatives

| Method | Typical Conditions | Advantages | Future Research Focus for Target Compound |

|---|---|---|---|

| Traditional (e.g., Heck, Wittig) | Palladium catalysts, strong bases, organic solvents, elevated temperatures. bohrium.com | Well-established, versatile. nih.gov | Optimization for higher yields and stereoselectivity. |

| Photocatalytic | Visible light, organic dye catalyst (e.g., Eosin Y), ambient temperature, green solvents (EtOH/H₂O). researchgate.net | Metal-free, uses renewable energy, mild conditions, environmentally friendly. researchgate.net | Adaptation of aryl-alkenyl coupling; screening of photocatalysts and conditions. |

| Electrocatalytic | Electrodes, electrolyte, controlled cell potential. | Avoids chemical redox agents, high degree of control, potential for automation. | Development of electro-coupling protocols for suitable precursors. |

| Biocatalytic | Microorganisms or isolated enzymes, aqueous media, mild pH and temperature. frontiersin.org | High stereoselectivity and regioselectivity, biodegradable catalysts, minimal waste. frontiersin.org | Screening/engineering of enzymes (laccases, peroxidases) for direct synthesis. |

Biocatalytic Transformations

Biotransformation employs microorganisms or their enzymes to perform chemical reactions with high selectivity and under environmentally benign conditions. frontiersin.org This approach is particularly promising for overcoming challenges in stereoselectivity and regioselectivity. frontiersin.org

Future research could involve:

Enzyme Screening: Screening enzymes like laccases, peroxidases, or stilbene synthases for their ability to catalyze the formation of the stilbene backbone from appropriate precursors. nih.govfrontiersin.org For instance, laccases from fungi like Botrytis cinerea have been used to generate complex stilbene dimers through radical coupling, a process that could potentially be adapted. frontiersin.org

Engineered Microorganisms: Developing genetically engineered microbial strains (e.g., E. coli or yeast) that express the necessary biosynthetic pathways to produce this compound or its precursors from simple feedstocks.

Integration into Advanced Smart Materials (e.g., Responsive Polymers, Actuators)

The stilbene core is a classic photo-switch, capable of reversible cis-trans isomerization upon exposure to specific wavelengths of light. This property makes its derivatives, including this compound, excellent candidates for incorporation into "smart" materials that respond to external stimuli.

Unexplored avenues include:

Responsive Polymers: The bromo and methyl functional groups on the molecule can act as handles for polymerization or for grafting onto existing polymer backbones. Future work should focus on synthesizing polymers containing the 4-(4-methylstyryl)benzene bromide moiety. The photo-isomerization of the stilbene units within the polymer matrix could induce macroscopic changes in material properties, such as solubility, conformation, or optical characteristics, leading to applications in optical data storage or responsive coatings. Research has already shown that stilbene derivatives can be used to cap "living" polymers, demonstrating a viable pathway for integration. mdpi.com

Polymer Actuators: Stimuli-responsive polymers can be fabricated into actuators that perform mechanical work (e.g., bending, contracting) in response to a trigger. mdpi.comfrontiersin.org By incorporating this compound into a polymer network, it may be possible to create light-driven actuators. researchgate.net The isomerization of the stilbene unit could generate internal stress, causing the material to change shape. tue.nl Research should be directed at designing and fabricating bilayer actuators, where one layer contains the stilbene derivative and the other is passive, to achieve controlled and reversible bending behavior upon UV or visible light irradiation.

Exploration of Novel Reactivity and Mechanistic Pathways

A deeper understanding of the reactivity of this compound can unlock new synthetic transformations and applications.

Novel Cross-Coupling Reactions: The carbon-bromine bond is a versatile functional group for palladium-catalyzed cross-coupling reactions. nih.gov While its use in standard Heck or Suzuki reactions is predictable, future studies could explore its reactivity with less conventional coupling partners to synthesize novel, complex architectures.

Photocyclization Reactions: The stilbene backbone can undergo photochemical oxidative cyclization to form phenanthrene (B1679779) structures in what is known as the Mallory reaction. nih.gov The bromo-substituent can act as a blocking or directing group, controlling the regioselectivity of the cyclization. nih.gov Exploring the Mallory reaction for this specific compound could yield novel polycyclic aromatic hydrocarbons with tailored electronic properties.

Reactivity of the Alkene Bond: Beyond isomerization, the central double bond can participate in various addition or oxidation reactions. For example, studying the oxidative hydrolysis of the molecule could lead to the formation of novel α-bromoketones, which are valuable synthetic intermediates. beilstein-journals.org Mechanistic investigations into these pathways, particularly how the electronic properties of the substituted phenyl rings influence reactivity, are needed.

Design of Highly Stereoselective and Regioselective Methodologies

Controlling the stereochemistry (E/Z configuration) and the position of functional groups is crucial for tuning the properties of stilbene derivatives.

Flow Chemistry for Isomer Control: Recent breakthroughs have shown that flow microreactors can be used to precisely control the rapid cis-trans isomerization of lithiated stilbene intermediates. lookchem.comnih.gov By controlling the reaction time in milliseconds, either the cis or trans isomer can be selectively functionalized. lookchem.comacs.org Applying this cutting-edge technique to this compound could enable the synthesis of its Z-isomer or the regioselective introduction of new functional groups at the α-position, which is difficult to achieve with conventional batch chemistry. lookchem.com

Catalyst-Controlled Regioselectivity: In metal-catalyzed reactions, the choice of ligand can influence the regioselectivity of a transformation. uliege.be Future research should systematically screen different ligands in reactions like the Heck coupling to direct the addition to a specific position or to develop regioselective functionalization reactions on the aromatic rings.

Computational Design of Functional Derivatives with Tailored Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources.

Predictive Modeling: Density Functional Theory (DFT) can be used to model the electronic structure, stability, and photo-physical properties of this compound and its hypothetical derivatives. researchgate.netacs.org Future computational studies could focus on creating a library of virtual derivatives by modifying the substituents. These studies can predict how changes in structure will affect key properties like absorption/emission spectra, isomerization energy barriers, and redox potentials.

Designing for Function: Computational screening can be used to design new molecules for specific applications. For example, by modeling the interaction of different derivatives with polymer chains, researchers could pre-select the most promising candidates for creating responsive materials. Similarly, quantum mechanical calculations could identify derivatives with optimized electronic properties for use in organic electronics. researchgate.net This in silico design approach allows for a more targeted and efficient discovery of new functional molecules based on the this compound scaffold. researchgate.net

Q & A

Q. What are the optimized synthetic routes for (E)-1-Bromo-4-(4-methylstyryl)benzene, and how can reaction conditions influence stereoselectivity?

The compound is synthesized via reductive cross-coupling of benzaldehyde derivatives under substrate-controlled conditions. Key steps include:

- Palladium-catalyzed coupling to form the styryl backbone .

- Silica gel column chromatography (5% EtOAc in heptane) for purification, yielding the pure E-isomer (32% yield) .

- Stereoselectivity is achieved by controlling reaction temperature and solvent polarity to favor the thermodynamically stable E-isomer .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H NMR spectroscopy (400 MHz, CDCl₃) confirms the E-configuration via coupling constants (J = 16.3 Hz for trans-vinylic protons) .

- High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups, respectively .

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are common reaction pathways involving this compound in organic synthesis?

Q. How can purification challenges (e.g., isomer separation) be addressed?

Use gradient elution in column chromatography with low-polarity solvents (e.g., heptane/EtOAc) to resolve E/Z-isomers. Confirm purity via HPLC with a chiral column if needed .

Q. Why does the E-isomer dominate in synthetic protocols?

The E-isomer is thermodynamically favored due to reduced steric hindrance between the bromine and methyl groups on opposing aromatic rings .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed reactions involving this compound?

- Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with arylboronic acids.

- Steric effects from the 4-methyl group direct coupling to the para position, minimizing steric clash .

- Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Variable-temperature NMR distinguishes dynamic processes (e.g., rotamer interconversion) from impurities .

- 2D NMR (COSY, NOESY) identifies through-space correlations to confirm stereochemistry .

- Compare experimental data with density functional theory (DFT)-calculated chemical shifts .

Q. What strategies enhance the compound’s utility in materials science (e.g., OLEDs, polymers)?

- Incorporate into π-conjugated polymers via Suzuki coupling to tune electronic properties (e.g., bandgap engineering) .

- Functionalize the styryl double bond for photo-crosslinking in optoelectronic device fabrication .

Q. How does isotopic labeling (e.g., ¹³C, ²H) aid in studying reaction mechanisms?

- Isotope tracing with ¹³C-labeled substrates clarifies bond-breaking/forming steps in catalytic cycles.

- Deuterium kinetic isotope effects (KIE) probe rate-determining steps in cross-coupling reactions .

Q. What computational tools predict the compound’s reactivity in complex systems?

- Molecular docking simulations assess interactions with biological targets (e.g., enzyme active sites) .

- Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra for photophysical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.